Pyrazino[1,2-a]indole
Overview
Description
Pyrazino[1,2-a]indole is a tricyclic aromatic compound that combines an indole and a pyrazine ring, linked by the nitrogen atom at position 5 and the carbon atom at position 9a . This unique structure imparts significant biological and chemical properties, making it a valuable compound in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: Cyclization reactions, both metal-catalyzed and metal-free, are commonly used to synthesize this compound derivatives.
Michael Reactions: These reactions are employed to access pyrazinoindol-1-one substrates.
Industrial Production Methods:
- Industrial production methods often involve large-scale cyclization reactions, utilizing metal catalysts to ensure high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidative C–C bond forming reactions.
Reduction: Reduction reactions are less common but can be employed under specific conditions.
Substitution: Nucleophilic aromatic substitution reactions and Suzuki cross-coupling reactions are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Copper chloride in tetrahydrofuran/nitromethane mixture.
Substitution: Phosphorus oxychloride for chlorosubstitution.
Major Products:
Oxidation: Formation of iminium intermediates.
Substitution: Chlorosubstituted pyrazinoindole.
Chemistry:
- This compound derivatives are used as building blocks in organic synthesis due to their unique reactivity and stability .
Biology:
- These compounds have shown significant activity as acetylcholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .
Medicine:
- This compound derivatives exhibit anti-cancer, anti-infectious, and anti-allergenic properties . They are also studied for their potential as antiviral agents targeting the replication of Flaviviridae viruses .
Industry:
Mechanism of Action
Pyrazino[1,2-a]indole exerts its effects through various mechanisms:
Neuropsychiatric Effects: Acts as a partial agonist at melatonin receptors.
Antiviral Activity: Inhibits RNA-dependent RNA polymerase in Flaviviridae viruses.
Anti-Cancer Activity: Up-regulates pro-apoptotic genes and inhibits anti-apoptotic pathways.
Comparison with Similar Compounds
Pyridoindoles: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Oxazinoindoles: Known for their antioxidant properties.
Pyrazinoindolones: These derivatives are effective at melatonin and adenosine receptors.
Uniqueness:
Properties
IUPAC Name |
pyrazino[1,2-a]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDLZHMAMLSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521546 | |
Record name | Pyrazino[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245-44-3 | |
Record name | Pyrazino[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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